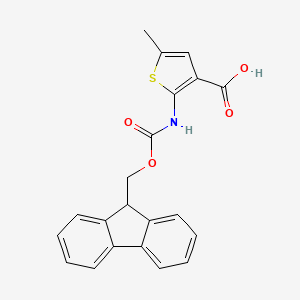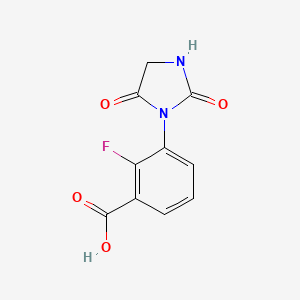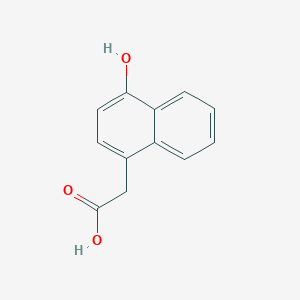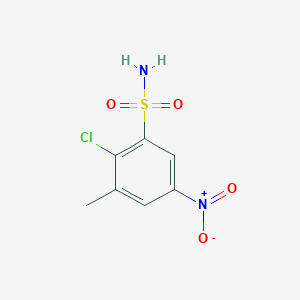![molecular formula C27H25NO5 B13516489 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in organic synthesis and peptide chemistry due to its protective properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid typically involves multiple steps:
Formation of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced through a reaction between fluorenylmethanol and phosgene, forming Fmoc chloride.
Attachment to the Oxan-4-yl Group: The Fmoc chloride reacts with an amine group on the oxan-4-yl moiety under basic conditions, typically using a base like triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the Fmoc-protected oxan-4-yl amine with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be substituted under acidic or basic conditions, often replaced by other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong acids like trifluoroacetic acid (TFA) or bases like piperidine.
Major Products
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid is widely used as a building block in organic synthesis. Its Fmoc group is particularly valuable in peptide synthesis, where it serves as a protective group for amines, allowing for selective deprotection and further functionalization.
Biology
In biological research, this compound is used in the synthesis of peptide-based probes and drugs. Its stability and reactivity make it suitable for creating complex biomolecules that can interact with specific biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of high-performance polymers and advanced materials is particularly noteworthy.
Mécanisme D'action
The mechanism of action of 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid involves its ability to act as a protective group in organic synthesis. The Fmoc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amine for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]benzoic acid
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid
Uniqueness
Compared to similar compounds, 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid stands out due to its oxan-4-yl moiety, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles.
Propriétés
Formule moléculaire |
C27H25NO5 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-4-yl]benzoic acid |
InChI |
InChI=1S/C27H25NO5/c29-25(30)18-9-11-19(12-10-18)27(13-15-32-16-14-27)28-26(31)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,31)(H,29,30) |
Clé InChI |
PMGZNVGWORGYIU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=CC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


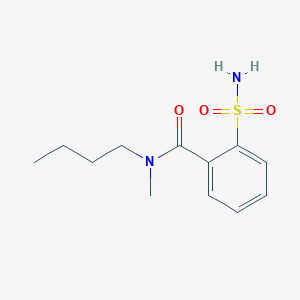
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
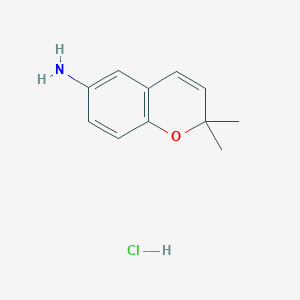
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)
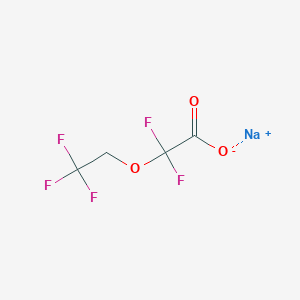
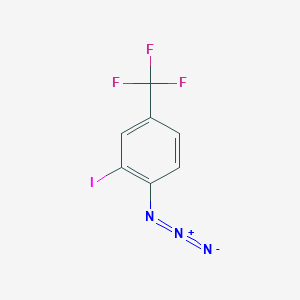
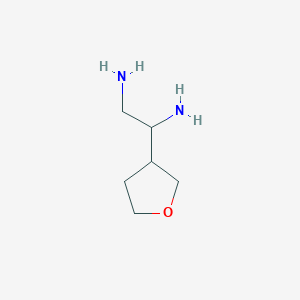
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)
![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
